Cerium(III) oxalate hydrate
Overview
Description
Cerium(III) oxalate hydrate, also known as this compound, is an inorganic compound with the chemical formula Ce₂(C₂O₄)₃·xH₂O. It is a white crystalline solid that is slightly soluble in water. This compound is the cerium salt of oxalic acid and is often used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(III) oxalate hydrate can be synthesized through a precipitation technique. One common method involves reacting cerium(III) chloride with oxalic acid under controlled conditions. The reaction can be represented as follows:
3H2C2O4+2CeCl3→Ce2(C2O4)3+6HCl
The precipitation technique can be enhanced by applying an external magnetic field, which influences the growth behavior of cerium oxalate hydrate particles. The particle morphologies can be investigated using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale precipitation methods. The process is optimized for low cost, simple synthesis conditions, and easy scale-up. The use of external magnetic fields can further control the morphology and improve the properties of the resulting particles .
Chemical Reactions Analysis
Types of Reactions
Cerium(III) oxalate hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under certain conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III).
Precipitation: Cerium(III) oxalate can be precipitated from cerium(III) chloride and oxalic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrazine and sodium borohydride can be used.
Precipitation: The reaction typically occurs in an aqueous solution with controlled pH and temperature.
Major Products Formed
Oxidation: Cerium(IV) oxalate or cerium dioxide (CeO₂).
Reduction: Cerium(III) oxalate.
Precipitation: This compound.
Scientific Research Applications
Cerium(III) oxalate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cerium(III) oxalate hydrate involves its ability to undergo redox reactions. Cerium can alternate between the +3 and +4 oxidation states, making it a valuable catalyst in various chemical processes. The oxalate ligand can coordinate with metal ions, forming stable complexes that can be further processed into oxides or other compounds .
Comparison with Similar Compounds
Cerium(III) oxalate hydrate can be compared with other rare earth oxalates, such as:
Lanthanum(III) oxalate: Similar in structure but with different catalytic properties.
Neodymium(III) oxalate: Used in similar applications but has distinct magnetic properties.
Praseodymium(III) oxalate: Also used in glass and ceramics but has unique optical properties.
This compound is unique due to its ability to easily transition between oxidation states, making it highly versatile in various applications.
Properties
IUPAC Name |
cerium(3+);oxalate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVMKOQJZBJDJB-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Ce+3].[Ce+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Ce2O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Cerium(III) oxalate hydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20415 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15750-47-7 | |
Record name | Tris[oxalate(2-)]dicerium hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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